

# Quantum Chemical Insights into Diammonium Adipate: A Technical Guide

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## Compound of Interest

Compound Name: *Diammonium adipate*

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## Abstract

**Diammonium adipate**, the salt formed from adipic acid and two equivalents of ammonia, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its molecular structure, vibrational properties, and intermolecular interactions is crucial for predicting its behavior in different environments. This technical guide provides an in-depth overview of the theoretical investigation of **diammonium adipate** using quantum chemical calculations. While a dedicated, comprehensive computational study on this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes established computational methodologies and presents illustrative data to offer valuable insights into its molecular characteristics. The information herein is based on standard computational chemistry practices and data from studies on closely related dicarboxylic acid-ammonia systems.

## Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon.[1] Its ammonium salt, **diammonium adipate**, is formed through a straightforward acid-base neutralization reaction.[2] The molecular structure and stability of this salt are governed by the ionic interaction between the adipate dianion and the two ammonium cations, as well as a network of hydrogen bonds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric and electronic properties of such molecular systems.[3]

This guide outlines the theoretical framework for the quantum chemical analysis of **diammonium adipate**, presents expected quantitative data for its optimized geometry and vibrational frequencies, and details the computational protocols typically employed in such studies.

## Molecular Geometry and Energetics

The geometry of the **diammonium adipate** molecule is optimized to find the lowest energy conformation. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. The interaction between the adipate dianion and the ammonium cations is a critical factor in determining the overall structure.

## Optimized Molecular Structure

Quantum chemical calculations can predict the most stable three-dimensional arrangement of atoms in the **diammonium adipate** salt.<sup>[4]</sup> The adipate backbone can adopt various conformations, and its interaction with the ammonium ions through hydrogen bonding plays a significant role in stabilizing the final structure.

Table 1: Illustrative Optimized Geometric Parameters for **Diammonium Adipate**

Parameter	Atoms Involved	Value (Å or °)
Bond Lengths		
C-C (average in chain)	1.54	
C=O (carboxylate)	1.26	
C-O (carboxylate)	1.26	
N-H (ammonium)	1.03	
Bond Angles		
O-C-O (carboxylate)	125.0	
C-C-C (chain)	112.0	
H-N-H (ammonium)	109.5	
Hydrogen Bond		
N-H...O	~2.80	

Note: These values are representative and based on typical results from DFT calculations for similar organic ammonium salts. Actual values would be dependent on the specific level of theory and basis set used.

## Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in Diammonium Adipate

Vibrational Mode	Functional Group	Calculated Frequency (cm <sup>-1</sup> )
N-H Stretch	Ammonium (NH <sub>4</sub> <sup>+</sup> )	3300 - 3100
C-H Stretch	Alkane (CH <sub>2</sub> )	2950 - 2850
C=O Stretch (asymmetric)	Carboxylate (COO <sup>-</sup> )	~1560
C=O Stretch (symmetric)	Carboxylate (COO <sup>-</sup> )	~1410
C-N Stretch	Not applicable	
O-H Stretch	Not applicable	

Note: These frequencies are illustrative and are typically subject to scaling factors to better match experimental data.

## Experimental Protocols: Computational Methodology

The quantum chemical calculations for **diammonium adipate** would typically be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

## Geometry Optimization

The molecular geometry of **diammonium adipate** would be optimized using a functional such as B3LYP or PW91PW91, paired with a suitable basis set like 6-311++G(d,p).<sup>[4]</sup> The optimization process involves finding the minimum energy structure on the potential energy surface.

## Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and the corresponding IR and Raman intensities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

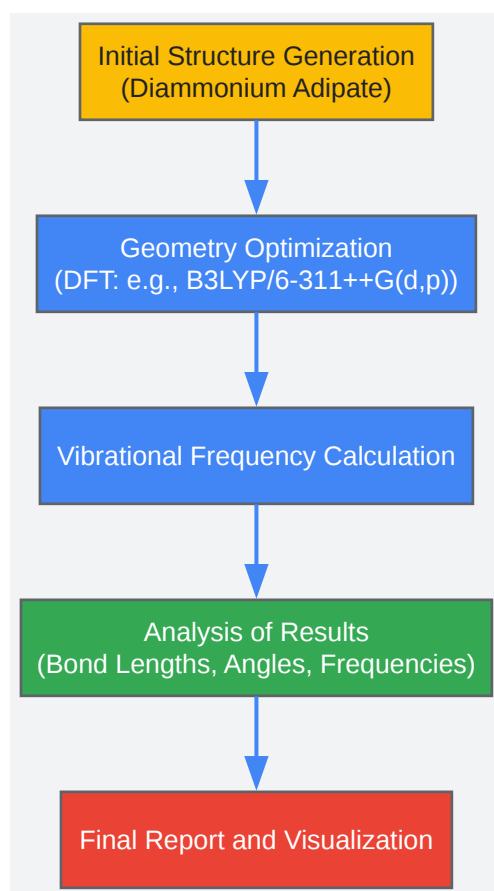
## Software

Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are commonly used for these types of calculations.

## Visualizations

### Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on the **diammonium adipate** molecule.

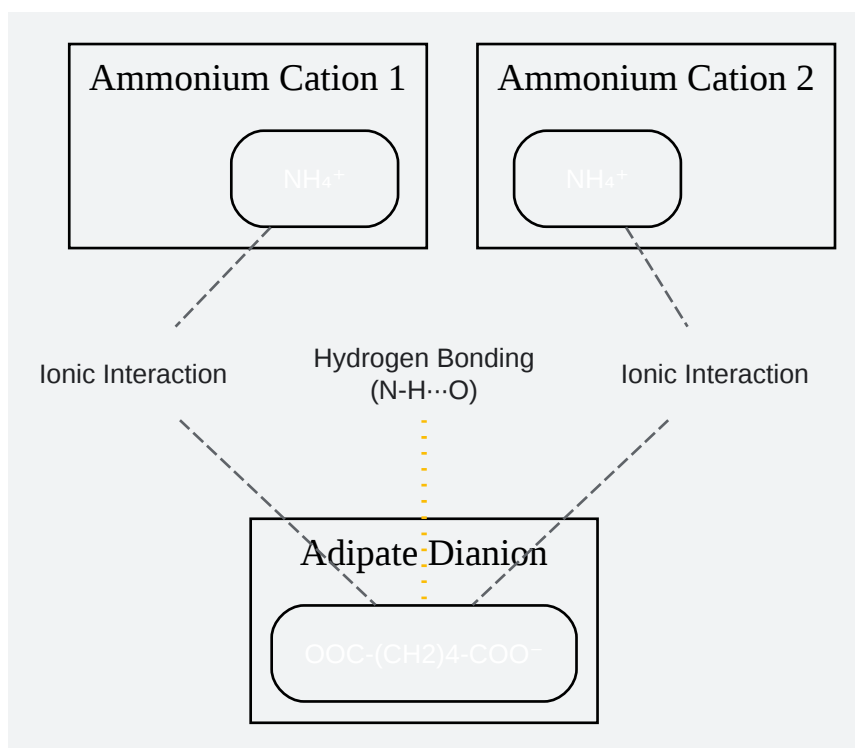


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A typical computational workflow for quantum chemical calculations.

## Intermolecular Interactions

The primary intermolecular forces in **diammonium adipate** are the ionic attraction between the ammonium and adipate ions and the hydrogen bonding network.



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Key intermolecular interactions in **diammonium adipate**.

## Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of **diammonium adipate**. While specific, published computational data for this molecule is limited, the methodologies outlined in this guide, based on established practices for similar systems, offer a robust approach for its theoretical investigation. The illustrative data presented for its geometry and vibrational frequencies serve as a valuable reference for researchers and scientists in the fields of chemistry and drug development. Further dedicated computational studies would be beneficial to provide a more precise and experimentally validated understanding of this molecule.

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